molecular formula C23H17N3O3 B2503039 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1798465-48-1

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2503039
CAS No.: 1798465-48-1
M. Wt: 383.407
InChI Key: RZHUDUQTEOYZEI-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H17N3O3 and its molecular weight is 383.407. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have been investigated for their antiprotozoal properties, showing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Compounds derived from this class have demonstrated excellent efficacy in the trypanosomal STIB900 mouse model, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Antituberculosis Agents

Research on imidazo[1,2-a]pyridine carboxamides has yielded new antitubercular agents with significant in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This suggests the utility of such derivatives in combating tuberculosis, especially considering their safety and pharmacokinetic properties (Wu et al., 2016).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, with some showing considerable activity against both drug-sensitive and resistant MTB strains. These findings open up new directions for further structure-activity relationship (SAR) studies (Lv et al., 2017).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines have been designed and synthesized as novel classes of melatonin receptor ligands. Compounds within this research have displayed good selectivity and affinities for MT1 and MT2 melatonin receptors, indicating potential applications in the treatment of disorders related to the melatonin system (El Kazzouli et al., 2011).

Mechanism of Action

Target of Action

Similar compounds in the imidazo[1,2-a]pyridine class have been found to have significant biological and therapeutic value . They have been used as pharmacophores for many molecules with varied medicinal applications .

Mode of Action

It’s worth noting that compounds in the imidazo[1,2-a]pyridine class have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs, such as anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-hiv, and anti-tuberculosis pharmaceutical candidates . This suggests that the compound may affect a variety of biochemical pathways related to these conditions.

Pharmacokinetics

A study on a similar compound, probe ii, analyzed its in-silico admet properties . The study found that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would help understand the real-time toxic level .

Result of Action

A similar compound, probe ii, displayed potent activity only against the candida spp, including several multidrug-resistant Candida spp . Probe II exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Action Environment

It’s worth noting that the reaction conditions for the synthesis of similar compounds were found to be mild and metal-free , suggesting that the compound may be stable under a variety of environmental conditions.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-28-19-10-6-7-15-13-20(29-22(15)19)23(27)25-17-9-3-2-8-16(17)18-14-26-12-5-4-11-21(26)24-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHUDUQTEOYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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